Glafenine N-Oxide
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Overview
Description
Glafenine N-Oxide is a derivative of glafenine, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glafenine N-Oxide typically involves the oxidation of glafenine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in methanol, and sodium perborate in acetic acid . These reagents facilitate the formation of the N-oxide under mild reaction conditions, ensuring high yields and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes using the aforementioned reagents. The use of continuous flow reactors and microreactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Glafenine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of glafenine to its N-oxide form.
Reduction: The N-oxide can be reduced back to glafenine under specific conditions.
Substitution: Potential substitution reactions involving the aromatic rings and functional groups.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, titanium silicalite (TS-1), sodium perborate.
Reduction: Catalytic hydrogenation or chemical reduction using agents like zinc dust and acetic acid.
Major Products:
Oxidation: this compound.
Reduction: Glafenine.
Scientific Research Applications
Glafenine N-Oxide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Metabolism Studies: Investigating the metabolic pathways and biotransformations of NSAIDs.
Pharmacological Research: Exploring the effects of N-oxide derivatives on various biological targets.
Mechanism of Action
The mechanism of action of Glafenine N-Oxide involves its role as a proteostasis modulator. It affects the folding and trafficking of proteins, particularly in the context of cystic fibrosis transmembrane regulator (CFTR) mutants . By inhibiting cyclooxygenase 2 (COX-2) and modulating the arachidonic acid pathway, this compound can rescue certain CFTR mutants, enhancing their stability and function .
Comparison with Similar Compounds
Glafenine: The parent compound, known for its analgesic and anti-inflammatory properties.
Hydroxyglafenine: A hydroxylated derivative of glafenine.
Glafenic Acid: A major metabolite of glafenine, formed through hydrolysis.
Uniqueness of Glafenine N-Oxide: this compound stands out due to its unique N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to modulate proteostasis and rescue CFTR mutants highlights its potential in pharmacological research .
Properties
CAS No. |
1391052-91-7 |
---|---|
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
388.804 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2 |
InChI Key |
YCLRZGMFJXEHFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonyms |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; |
Origin of Product |
United States |
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